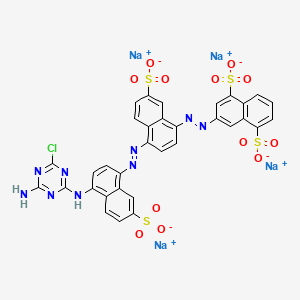
4'-Chloro-beta-methyl-1-piperidinepropionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-beta-methyl-1-piperidinepropionanilide is a chemical compound with the molecular formula C15H21ClN2O and a molecular weight of 280.83 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of 4-chloroaniline with beta-methyl-1-piperidinepropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
4’-Chloro-beta-methyl-1-piperidinepropionanilide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 4’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methylpiperidine: A related compound with similar chemical properties.
N-Methyl-4-chloropiperidine: Another related compound with similar applications.
Uniqueness
4’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
108971-38-6 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12(18-9-3-2-4-10-18)11-15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Clave InChI |
KLTLHPHUKCCGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)NC1=CC=C(C=C1)Cl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


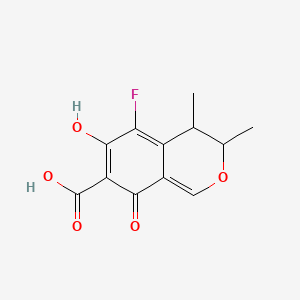
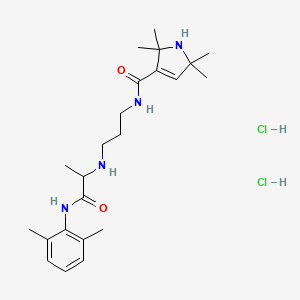

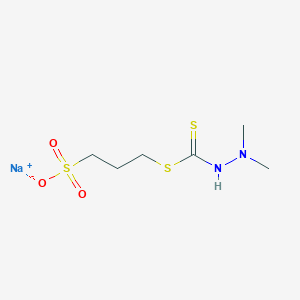

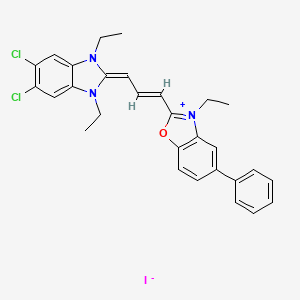

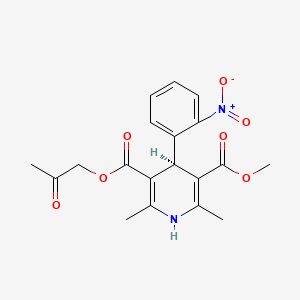
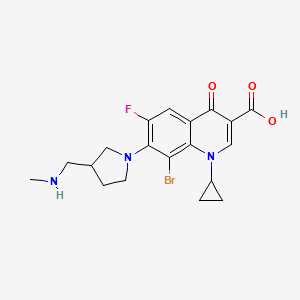

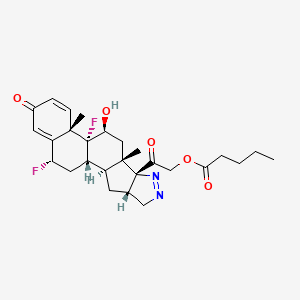
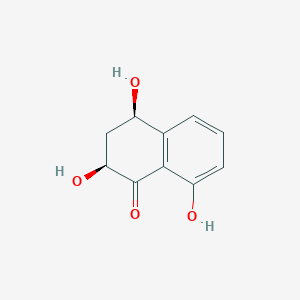
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
